2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorinated phenyl groups and a dioxoisoindole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-chloro-4-methylphenylamine to form an amide intermediate. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea:
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of chlorinated phenyl groups and a dioxoisoindole moiety, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15Cl2NO5 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H15Cl2NO5/c1-13-2-8-17(11-20(13)26)27-22(29)18-9-5-15(10-19(18)23(27)30)24(31)32-12-21(28)14-3-6-16(25)7-4-14/h2-11H,12H2,1H3 |
InChI Key |
ZXAQJCAXKYSVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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